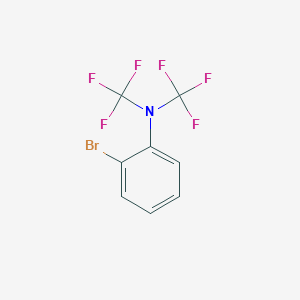
2-Bromo-N,N-bis(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N,N-bis(trifluoromethyl)aniline is an organic compound with the molecular formula C8H4BrF6N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by trifluoromethyl groups, and a bromine atom is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-bis(trifluoromethyl)aniline typically involves the bromination of N,N-bis(trifluoromethyl)aniline. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-Bromo-N,N-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of the trifluoromethyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted anilines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products include dehalogenated anilines or reduced trifluoromethyl derivatives.
科学的研究の応用
2-Bromo-N,N-bis(trifluoromethyl)aniline is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving halogenated aromatic compounds.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
作用機序
The mechanism of action of 2-Bromo-N,N-bis(trifluoromethyl)aniline involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These functional groups can participate in various chemical interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions. The compound can inhibit enzymes by binding to their active sites or modulate biological pathways by interacting with specific proteins or receptors.
類似化合物との比較
Similar Compounds
- 2-Bromo-3,5-bis(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
- 4-Bromo-2-(trifluoromethyl)aniline
- 2,5-Bis(trifluoromethyl)aniline
Uniqueness
2-Bromo-N,N-bis(trifluoromethyl)aniline is unique due to the presence of two trifluoromethyl groups on the nitrogen atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of trifluoromethylation on chemical reactivity and biological activity. The bromine atom also provides a handle for further functionalization, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
110350-10-2 |
|---|---|
分子式 |
C8H4BrF6N |
分子量 |
308.02 g/mol |
IUPAC名 |
2-bromo-N,N-bis(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H4BrF6N/c9-5-3-1-2-4-6(5)16(7(10,11)12)8(13,14)15/h1-4H |
InChIキー |
GDTCZPYMHXTFEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N(C(F)(F)F)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


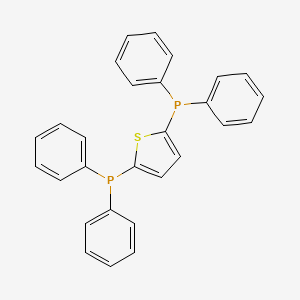

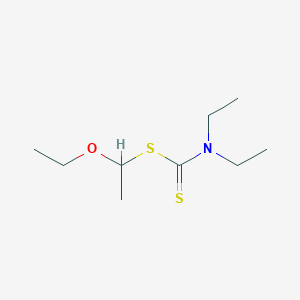


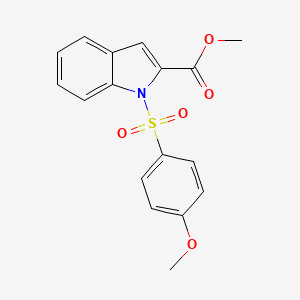
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline](/img/structure/B14311951.png)
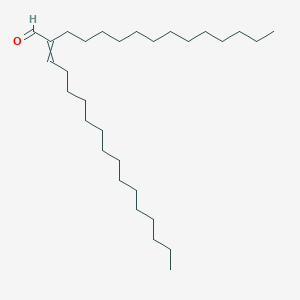
![1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14311960.png)
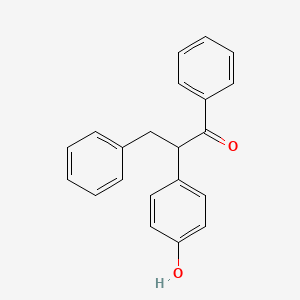
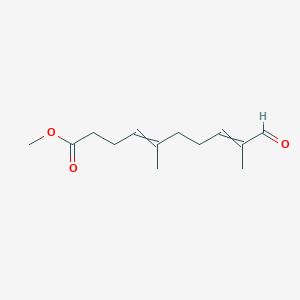
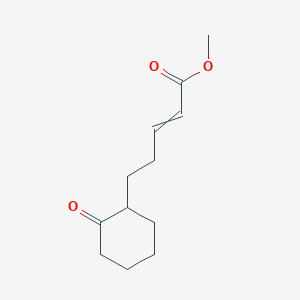

![4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate](/img/structure/B14312002.png)
